[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid (CAS 1243005-12-0) is a synthetic small molecule featuring a pyridazino[4,5-b]indole core N-benzylated with a 4-fluorobenzyl group and bearing an acetic acid moiety at the 3-position. This compound belongs to a scaffold class recognized for multi-kinase inhibitory potential, including PI3Kα, DYRK1A, CDK5, and GSK3α/β, as well as phosphodiesterase and thromboxane synthetase modulation.

Molecular Formula C19H14FN3O3
Molecular Weight 351.3 g/mol
CAS No. 1243005-12-0
Cat. No. B1392574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
CAS1243005-12-0
Molecular FormulaC19H14FN3O3
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2CC4=CC=C(C=C4)F)C(=O)N(N=C3)CC(=O)O
InChIInChI=1S/C19H14FN3O3/c20-13-7-5-12(6-8-13)10-22-16-4-2-1-3-14(16)15-9-21-23(11-17(24)25)19(26)18(15)22/h1-9H,10-11H2,(H,24,25)
InChIKeyUDCYYBFXPPAXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid (CAS 1243005-12-0): A Pyridazino[4,5-b]indole Scaffold for Targeted Procurement


[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid (CAS 1243005-12-0) is a synthetic small molecule featuring a pyridazino[4,5-b]indole core N-benzylated with a 4-fluorobenzyl group and bearing an acetic acid moiety at the 3-position . This compound belongs to a scaffold class recognized for multi-kinase inhibitory potential, including PI3Kα, DYRK1A, CDK5, and GSK3α/β, as well as phosphodiesterase and thromboxane synthetase modulation [1]. The electron-withdrawing para-fluorine substituent differentiates it from other 5-benzylated analogs and is expected to influence target binding, metabolic stability, and physicochemical behavior [2].

Why Generic Substitution of [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic Acid Fails: Evidence-Driven Procurement Insights


Attempts to interchange pyridazino[4,5-b]indole derivatives without attention to specific N5 and C3 substituents are scientifically unsound. Published SAR demonstrates that the N5 benzyl substituent governs kinase selectivity: identical core scaffolds bearing different N5 groups exhibit divergent PI3Kα and DYRK1A inhibitory profiles [1][2]. The 4-fluorobenzyl group imparts distinct electronic and lipophilic character that cannot be replicated by the 4-chloro, unsubstituted benzyl, or 2,5-dimethylbenzyl analogs. Furthermore, the acetic acid side chain at position 3 provides a functional handle for further derivatization—a feature absent in simple 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole precursors . Substitution without bioisosteric and pharmacokinetic validation risks altered target engagement, potency shifts, and failed experimental reproducibility.

Quantitative Differentiation of [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic Acid from Comparative Analogs


Lipophilicity and Ionization State Differentiation via ACD/LogP and LogD Comparison

The target compound exhibits a predicted ACD/LogP of 2.33, indicating moderate lipophilicity suitable for membrane permeation while potentially avoiding excessive metabolic clearance . At physiological pH 7.4, the ACD/LogD drops to -0.85—a profile consistent with the ionized carboxylate form of the acetic acid moiety—which may enhance aqueous solubility relative to neutral ester or amide analogs . This contrasts with 5-benzylated analogs lacking the acetic acid group, whose logD values remain positive at pH 7.4, and with ester prodrug forms that exhibit higher logD until hydrolyzed . The negative logD at pH 7.4 may also limit non-specific protein binding relative to more lipophilic congeners, an advantage in target-based screening cascades [1].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation via Halogen Substitution: 4-Fluorobenzyl vs. 4-Chlorobenzyl Analog

The para-fluorobenzyl substituent on the target compound (CAS 1243005-12-0) represents a key structural point of differentiation from the corresponding para-chlorobenzyl analog (CAS 903160-94-1). Fluorine substitution typically enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para position, while chlorine is more susceptible to oxidative dehalogenation and glutathione conjugation [1]. In analogous pyridazino[4,5-b]indole kinase inhibitor series, the nature of the N5 benzyl para-substituent has been shown to significantly modulate PI3Kα inhibitory potency, with halogen-substituted variants exhibiting distinct IC50 profiles [2]. Although direct comparative biological data for these two specific compounds are not publicly available, the well-established medicinal chemistry principle that fluorinated aromatics exhibit superior metabolic stability and altered target binding relative to chlorinated congeners provides a strong rationale for compound selection in lead optimization campaigns [1][3].

Fluorine substitution Metabolic stability Bioisosterism

Drug-Likeness and Lead-Likeness Parameters: Rule-of-Five and Beyond

The target compound satisfies all Lipinski Rule-of-Five criteria with zero violations: molecular weight 351.33 Da (< 500), calculated LogP 2.33 (< 5), one hydrogen bond donor (< 5), and six hydrogen bond acceptors (< 10) . The topological polar surface area (TPSA) of 75 Ų falls well within the recommended < 140 Ų threshold for oral bioavailability . In contrast, many close analogs bearing larger N5 substituents or amide-functionalized C3 side chains exceed these thresholds—for example, the 2,5-dimethylbenzyl analog has a predicted LogP of ~3.0–3.5, approaching the upper limit of lead-like chemical space . The favorable physicochemical profile of the target compound positions it as a superior starting point for fragment growth or scaffold hopping strategies compared to heavier, more lipophilic congeners.

Drug-likeness Rule of Five Lead optimization

Functional Handle Access: Derivatization Potential via the C3 Acetic Acid Moiety

The C3 acetic acid moiety provides a versatile synthetic handle absent in the parent 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole scaffold (CAS 22814-13-7) . This carboxylic acid can be directly converted to amides, esters, hydrazides, or alcohols without requiring protecting group manipulations at other positions. In the broader scaffold class, C3-functionalized derivatives have demonstrated distinct biological profiles: amide derivatives exhibit altered kinase selectivity, while ester prodrug forms modulate cellular permeability [1]. The target compound thus occupies a critical intermediate position in SAR exploration—it is the direct precursor to libraries of C3-modified analogs that cannot be accessed from the unsubstituted core without additional synthetic steps. For medicinal chemistry procurement, this translates to a single compound enabling multiple parallel derivatization pathways, increasing experimental throughput.

Derivatization Chemical biology Tool compound

Kinase Selectivity Potential: DYRK1A vs. PI3Kα Profiling from Class-Level SAR

SAR analysis of the 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole series reveals that subtle modifications at the N5 benzyl group can dramatically shift kinase selectivity between DYRK1A and PI3Kα [1][2]. In the 2012 study by Bruel et al., compound 18 (bearing an N5 benzyl with specific substitution) achieved a PI3Kα IC50 of 0.091 μM—representing the most potent compound in the series—while other analogs with different N5 substituents showed IC50 values ranging from 5.2 μM to >10 μM against PI3Kα [1]. In the 2014 DYRK1A-focused study, furan-2-yl and pyridin-4-yl derivatives at different positions exhibited submicromolar DYRK1A IC50 values with no activity against PI3Kα, CDK5/p25, or GSK3α/β [2]. Although the target compound itself lacks published kinase profiling data, its 4-fluorobenzyl substitution occupies a distinct position in the N5 substituent SAR landscape, suggesting a unique selectivity fingerprint that may differ from both the 4-chlorobenzyl and unsubstituted benzyl variants. This hypothesis is supported by the established medicinal chemistry principle that para-halogen substitution on benzyl groups modulates kinase hinge-region binding through both steric and electronic effects [3].

Kinase selectivity DYRK1A PI3Kα Scaffold repurposing

Optimal Application Scenarios for [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid in Scientific and Industrial Settings


Lead Optimization Starting Point for PI3Kα or DYRK1A Kinase Inhibitor Programs

Based on the pyridazino[4,5-b]indole scaffold's demonstrated multi-kinase inhibitory activity [1][2], this compound serves as a structurally distinct lead-like starting point for medicinal chemistry programs targeting PI3Kα-driven cancers or DYRK1A-associated neurodegenerative diseases. Its 4-fluorobenzyl N5 substituent occupies an under-explored region of the SAR landscape [1], and the C3 acetic acid handle enables rapid amide library synthesis. The favorable Rule-of-Five profile (zero violations, TPSA 75 Ų) supports downstream developability . Procurement at ≥95% purity enables immediate use in biochemical kinase assays without further purification .

Chemical Probe Development via C3 Derivatization for Target Engagement Studies

The free carboxylic acid at position 3 provides a conjugation-ready functional group for biotinylation, fluorescent labeling, or photoaffinity tag attachment—all critical for chemical probe development and target engagement studies . This compound can be directly coupled to amine-containing linkers via standard amide coupling conditions, generating probe molecules without the need for protecting group strategies . The negative logD at pH 7.4 (-0.85) suggests that the parent acid form will have minimal non-specific membrane binding, reducing background signal in cellular target engagement assays relative to more lipophilic analogs .

Building Block for Focused Kinase-Focused Compound Library Synthesis

For organizations constructing focused kinase inhibitor libraries, this compound represents a versatile core scaffold intermediate. The combination of a derivatizable C3 position and a para-fluorine atom that can serve as a ¹⁹F NMR probe for ligand-binding studies [3] makes it uniquely suited for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) expansion. Starting from this intermediate, parallel synthesis of 24–96 amide analogs can be completed in a single synthetic cycle, a workflow efficiency gain of 1–2 steps compared with starting from the unfunctionalized core .

Comparative Selectivity Profiling Against the 4-Chlorobenzyl Analog

A direct head-to-head kinase selectivity panel comparing this compound and its 4-chlorobenzyl analog (CAS 903160-94-1) represents a high-value experimental design for probing halogen-dependent selectivity within the pyridazino[4,5-b]indole scaffold. The distinct electronic (Hammett σp difference: 0.17 units) and steric (van der Waals radius difference: ~0.28 Å) properties of fluorine versus chlorine are predicted to differentially modulate hinge-region binding across the kinome [3][4]. Such a comparative study could reveal novel selectivity fingerprints and generate patentable chemical matter with improved target engagement profiles.

Quote Request

Request a Quote for [5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.